Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate
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Overview
Description
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate is a chemical compound known for its unique structure and properties. It is an azo dye derivative, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate ester. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and sodium acetate (NaOAc) for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the azo group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored polymers, textiles, and inks.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The molecular pathways involved often include oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate stands out due to its specific ester functional group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where other azo dyes might not be suitable .
Properties
CAS No. |
34446-66-7 |
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Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-14(3)20(4)19-18-16-12-10-15(11-13-16)8-7-9-17(21)22-6-2/h10-14H,5-9H2,1-4H3 |
InChI Key |
ONIUSLXYCIOICH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
Origin of Product |
United States |
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